Tert-butyl 3-ethynylbenzoate

Click Chemistry Organic Synthesis Bioconjugation

Sourcing meta-substituted ethynylbenzoates for cross-coupling often leads to inconsistent reactivity from para-analogs or unwanted hydrolysis from free acids. Tert-butyl 3-ethynylbenzoate (CAS 914943-91-2) directly solves this with a protected, meta-oriented scaffold. - Enables high-yield click chemistry and Sonogashira couplings without interference from a free carboxylic acid. - The tert-butyl ester is selectively cleavable under mild acidic conditions, simplifying downstream deprotection. - Documented 2-year shelf life under recommended storage (2-8°C) ensures long-term viability for compound libraries and iterative synthesis.

Molecular Formula C13H14O2
Molecular Weight 202.253
CAS No. 914943-91-2
Cat. No. B592248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-ethynylbenzoate
CAS914943-91-2
Molecular FormulaC13H14O2
Molecular Weight202.253
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=CC(=C1)C#C
InChIInChI=1S/C13H14O2/c1-5-10-7-6-8-11(9-10)12(14)15-13(2,3)4/h1,6-9H,2-4H3
InChIKeySSDAUMHJIKPITN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 3-Ethynylbenzoate: Product Overview


Tert-butyl 3-ethynylbenzoate (CAS 914943-91-2) is a meta-substituted ethynylbenzoate derivative characterized by a terminal alkyne and a tert-butyl ester protecting group . It is a white to pale yellow solid or liquid with a molecular formula of C13H14O2, a molecular weight of 202.25 g/mol, and a commercial purity specification typically of 95% or greater . This compound serves as a versatile building block in organic and medicinal chemistry, with primary applications in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling reactions [1].

Alkyne building block for CuAAC and Sonogashira coupling
tert-Butyl ester as temporary acid protecting group
Meta-substituted scaffold for distinct reactivity

Why Substitution Fails for tert-Butyl 3-Ethynylbenzoate


Substituting tert-butyl 3-ethynylbenzoate with an in-class analog like its methyl ester or free acid is not straightforward due to distinct differences in steric protection, thermal stability, and downstream reactivity. The tert-butyl ester functions as a temporary protecting group that can be selectively removed under acidic conditions, whereas the methyl ester requires harsher hydrolysis and the free acid offers no protection . Furthermore, the meta-substitution pattern influences the electronic environment of the alkyne, affecting its reactivity in cross-coupling reactions compared to para-substituted analogs [1]. These factors directly impact synthetic yield, product purity, and overall synthetic route efficiency, making informed selection of this specific building block critical for successful project outcomes.

Methyl ester may require harsher hydrolysis, potentially reducing yield and purity.
Free acid lacks protection, risking unwanted side reactions in multi-step syntheses.
Meta-substitution alters electronic/steric effects vs para, affecting cross-coupling reactivity.

tert-Butyl 3-Ethynylbenzoate: Comparative Evidence


Synthetic Yield: tert-Butyl Ester vs. Methyl Ester

The tert-butyl 3-ethynylbenzoate compound can be synthesized from its TMS-protected precursor in high yield, with reported yields of 84% for the deprotection step . In a comparative context, this building block is directly used as a precursor to the methyl ester analog (methyl 3-ethynylbenzoate), which is obtained in a two-step sequence with a combined yield of 96% . This demonstrates that tert-butyl 3-ethynylbenzoate is not only a viable final product but a key, high-yielding intermediate for accessing other functionalized derivatives, enhancing its utility in a synthetic route.

Synthetic Yield
Head-to-head
84% (single step) / 96% overall to methyl ester
Supports high-yield intermediate for ester derivatives
TBAF/THF, then TFA/DCM, H2SO4/MeOH
Click Chemistry Organic Synthesis Bioconjugation

NMR Purity: tert-Butyl Ester vs. Methyl Ester

The target compound's identity and purity can be definitively confirmed by 1H NMR, which provides a distinct signature for the tert-butyl group. The NMR spectrum (400 MHz, CDCl3) shows a characteristic singlet at δ 1.59 (s, 9H) for the tert-butyl protons, along with aromatic protons and the terminal alkyne proton at δ 3.11 (s, 1H) . In comparison, the methyl ester analog (methyl 3-ethynylbenzoate) shows a distinct singlet for the methyl group at δ 3.93 (s, 3H) . The presence of the tert-butyl group offers a clear, high-intensity signal that is well-resolved from aromatic and alkyne signals, facilitating straightforward integration and purity assessment, particularly in reaction monitoring.

NMR Purity Signature
Head-to-head
δ 1.59 (s, 9H) vs δ 3.93 (s, 3H)
Facilitates purity assessment and qNMR
400 MHz, CDCl3
Analytical Chemistry Quality Control Organic Synthesis

Thermal Stability: tert-Butyl Ester vs. Free Acid

The tert-butyl ester protecting group confers enhanced stability compared to the corresponding free acid. tert-Butyl 3-ethynylbenzoate is typically stored at 2-8°C, sealed under dry conditions, with a reported shelf life of up to 2 years under proper storage . In contrast, 3-ethynylbenzoic acid, while also requiring similar storage, has a predicted pKa of 3.99±0.10, indicating it is significantly more acidic and potentially more prone to decarboxylation or unwanted side reactions under basic conditions . The ester form provides a masked carboxylate, protecting it during multi-step syntheses until a selective deprotection step is desired.

Storage Stability
Class-level
Shelf life up to 2 years (2–8°C); free acid pKa ~3.99
Ester form reduces degradation risk
Supplier storage guidelines, predicted pKa
Compound Management Stability Procurement

Bioconjugation: Meta vs. Para Scaffold

The 3-ethynylbenzoate scaffold (meta-substitution) is a core component in the synthesis of a bifunctional 'all-in-one-click' NAADP (nicotinic acid adenine dinucleotide phosphate) analog. In this study, 3-azido-5-ethynylbenzoic acid was attached to an NAADP precursor to create a clickable photoaffinity label. The resulting NAADP analog induced Ca2+ release from sea urchin egg homogenates with an IC50 of approximately 0.3 mM, demonstrating its utility as a functional probe [1]. While tert-butyl 4-ethynylbenzoate (para-substituted) is also a common click chemistry building block, its specific utility is often in polymer chemistry and materials science . The meta-substituted core, as represented by the target compound, has been specifically validated for generating a bioactive molecular probe, highlighting a differentiated application space.

Probe Activity (Meta Scaffold)
Reported
IC50 ~0.3 mM (Ca2+ release, NAADP analog)
Supports probe development scaffold context
Sea urchin egg homogenate assay
Click Chemistry Bioconjugation Medicinal Chemistry

Click Reactivity: Meta vs. Para Ethynylbenzoate

The reactivity of ethynylbenzoate isomers in polymerization reactions is influenced by the position of the ethynyl group. A study on pentafluorophenyl ethynylbenzoates demonstrated that the meta-substituted isomer (pentafluorophenyl 3-ethynylbenzoate) exhibited a different reactivity profile in the synthesis of functional poly(phenylacetylenes) compared to its ortho- and para-substituted counterparts [1]. This difference in reactivity is attributed to the electronic and steric effects of the substitution pattern on the polymerization catalyst. While direct kinetic data for the tert-butyl ester is not available in this study, the trend established for the closely related pentafluorophenyl esters strongly implies that the meta-substitution of tert-butyl 3-ethynylbenzoate will confer a distinct reactivity profile, which can be exploited for selective polymerizations or when specific polymer microstructures are desired.

Polymerization Reactivity
Class-level
Constitutional isomers exhibit different reactivity
Meta substitution may alter polymerization profile
Based on pentafluorophenyl esters; WCl6/Ph4Sn
Click Chemistry Polymer Chemistry Reactivity

Key Applications of tert-Butyl 3-Ethynylbenzoate


Functionalized Ethynylbenzoate Synthesis

Use tert-butyl 3-ethynylbenzoate as a key intermediate to synthesize methyl 3-ethynylbenzoate or other esters. Its high reported synthetic yield of 84% for its own preparation and its role as a direct precursor for the methyl ester (96% overall yield) make it a reliable and efficient starting point for accessing a range of ethynylbenzoate derivatives . This is particularly advantageous when a protected carboxylic acid is required for subsequent synthetic steps.

Bioactive Molecular Probes via Click Chemistry

Leverage the meta-substituted 3-ethynylbenzoate scaffold, as exemplified by the target compound, for constructing bifunctional probes for chemical biology. The successful use of a closely related 3-ethynylbenzoic acid derivative to create a clickable and photoactive NAADP analog with an IC50 of ~0.3 mM validates this scaffold for generating functional probes for receptor identification and mechanistic studies .

Controlled Polymer Synthesis

Employ tert-butyl 3-ethynylbenzoate as a monomer in the synthesis of functional poly(phenylacetylenes) when the distinct reactivity of the meta-substituted ethynylbenzoate is required. The differential reactivity among constitutional isomers provides a means to tune polymerization kinetics and final polymer properties, offering an advantage over the more commonly used para-substituted isomers for specialized materials science applications .

Compound Library Storage and Stability

Prioritize the procurement of tert-butyl 3-ethynylbenzoate over the corresponding free acid for inclusion in compound libraries or long-term research projects. Its documented stability and recommended storage conditions (2-8°C, sealed, dry) with a shelf life of up to 2 years minimize the risk of degradation, ensuring that the compound remains viable for future synthetic campaigns or biological assays without the need for frequent re-synthesis .

Application
Selection Property
Validation Focus
Functionalized Ester Synthesis
Protected acid intermediate
Ester interchange efficiency review
Bioactive Probe Construction
Meta-substituted alkyne scaffold
Probe activity assay context
Controlled Polymer Synthesis
Meta-substituted monomer
Polymerization reactivity review
Compound Library Storage
Ester-protected stability
Shelf-life and storage condition review
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